molecular formula C13H10N4O3 B2980739 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol CAS No. 36325-72-1

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol

Cat. No.: B2980739
CAS No.: 36325-72-1
M. Wt: 270.248
InChI Key: SFTUROBOXVSXCX-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-Benzotriazol-2-yl)-4-methyl-6-nitrophenol is a benzotriazole derivative characterized by a phenolic ring substituted with methyl and nitro groups at positions 4 and 6, respectively, and a benzotriazole moiety at position 2. Benzotriazoles are widely recognized as ultraviolet (UV) light stabilizers, leveraging their ability to absorb UV radiation through tautomerism between keto and enol forms . This compound’s unique substitution pattern distinguishes it from other benzotriazole analogs, influencing its electronic properties, solubility, and application efficacy.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-6-11(13(18)12(7-8)17(19)20)16-14-9-4-2-3-5-10(9)15-16/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTUROBOXVSXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319716
Record name 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36325-72-1
Record name 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol typically involves the reaction of 2-aminophenol with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with 2-methyl-4-nitrophenol under controlled conditions to yield the desired product. The reaction conditions often include maintaining a low temperature and using a suitable solvent to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Investigated for its potential as a UV absorber in biological studies.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its stability and protective properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb ultraviolet light, thereby protecting materials from UV-induced degradation. The benzotriazole moiety plays a crucial role in this process by absorbing and dissipating the energy from UV radiation. Additionally, the nitro and phenolic groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Overview

The molecular formula of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol is C₁₃H₁₀N₄O₃, with a molecular weight of 294.25 g/mol. Key structural features include:

  • A nitro group (-NO₂) at position 6, acting as a strong electron-withdrawing group.
  • A methyl group (-CH₃) at position 4, providing steric bulk.
  • A benzotriazole ring fused to the phenolic hydroxyl group, critical for UV absorption .

The compound’s solid-state structure (SMILES: OC1=C([N+]([O-])=O)C=C(C)C=C1N2N=C(C=CC=C3)C3=N2) highlights its planar aromatic system, facilitating π-π interactions in polymeric matrices .

Comparison with Structural Analogs

Key Structural Differences and Functional Implications:

Substituent Effects on UV Absorption

  • Target Compound : The nitro group enhances UV absorption in the 300–400 nm range due to its electron-withdrawing nature, promoting a bathochromic shift compared to simpler analogs .
  • 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole: Lacks the nitro group, resulting in reduced UV absorption range (280–350 nm) but improved solubility in non-polar matrices .
  • 2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)benzotriazole : Bulky tert-butyl groups improve thermal stability and polymer compatibility, albeit with a narrower absorption spectrum .

Solubility and Compatibility

  • Nitro Group : Increases polarity, limiting compatibility with hydrophobic polymers but enhancing performance in polar coatings .
  • Alkyl/Alkoxy Substituents : Analogs like 2-(2'-hydroxy-5'-methyl-3'-octyloxyphenyl)benzotriazole exhibit superior solubility in polyolefins due to long alkyl chains .

Data Tables

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Application
This compound C₁₃H₁₀N₄O₃ -NO₂ (C6), -CH₃ (C4) 294.25 95% Coatings, UV stabilization
2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)benzotriazole C₂₀H₂₃N₃O -C(CH₃)₃ (C3', C5') 329.42 N/A Polyolefin stabilization
QH-3354 C₁₆H₁₅N₃O -CH₂CH=CH₂ (C6) 265.31 95% Reactive polymer additives
QB-0984 C₂₀H₂₁N₃O₃ -C(CH₃)₃ (C5), -CH₂CH₂COOH (C3) 351.40 95% Metal corrosion inhibition

Biological Activity

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol is a compound that has garnered attention for its potential biological activities, particularly in the context of UV protection and its effects on cellular processes. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

  • IUPAC Name : 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol
  • Molecular Formula : C16H15N3O4
  • Molecular Weight : 315.31 g/mol
  • CAS Number : 2170-39-0

The primary mechanism of action for this compound is its ability to absorb ultraviolet (UV) light, which protects materials and biological systems from UV-induced damage. The benzotriazole moiety is particularly effective in stabilizing against UV radiation due to its ability to undergo electronic transitions that dissipate energy safely.

Target of Action

The compound primarily targets UV light, acting as a protective agent for various biological and synthetic materials.

Biochemical Pathways

The interaction with UV light leads to the prevention of oxidative stress by inhibiting the formation of reactive oxygen species (ROS), which are known to cause cellular damage. This protective effect extends to influencing cell signaling pathways and gene expression associated with stress responses.

Cellular Effects

Research indicates that 2-(2H-benzotriazol-2-yl)-4-methyl-6-nitrophenol exhibits several beneficial effects on cells:

  • Protection Against UV Damage : The compound effectively shields cellular components from UV-induced damage, which can lead to mutations and apoptosis.
  • Influence on Cellular Metabolism : By mitigating oxidative stress, it helps maintain normal cellular metabolism and function.

Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antioxidant Properties : A study demonstrated that the compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation, suggesting its potential application in dermatological formulations aimed at preventing photoaging and skin cancer .
  • Cell Viability Studies : In vitro assays showed that treatment with varying concentrations of the compound improved cell viability in UV-exposed human keratinocytes, highlighting its protective role .
  • Mechanistic Insights : Further investigations revealed that the compound modulates the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase .

Case Study 1: Skin Protection Formulation

A formulation containing 2-(2H-benzotriazol-2-yl)-4-methyl-6-nitrophenol was tested on human volunteers for its efficacy in protecting against UV-induced erythema. Results indicated a significant reduction in redness and inflammation compared to a control group without the compound.

Case Study 2: Polymer Stabilization

In industrial applications, this compound has been incorporated into polymer matrices to enhance their stability against UV degradation. Studies reported improved longevity and mechanical properties of plastics treated with this compound compared to untreated samples .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
UV ProtectionAbsorbs UV light, reducing skin damage
Antioxidant ActivityReduces oxidative stress markers
Gene Expression ModulationInfluences genes related to antioxidant defense
Industrial ApplicationsEnhances stability of polymers against UV degradation

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